2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-8-9(2)18-14(17)11(7-16)13(8)10-5-3-4-6-12(10)15/h3-6H,1-2H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INILPAGOLCXMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CC=C2Cl)C#N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclocondensation of Enamine Intermediates
Reaction Design and Substrate Selection
The pyridine core of 2-amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile is often constructed via cyclocondensation of enamine intermediates with nitrile-containing precursors. For example, reacting 2-chlorobenzaldehyde-derived enamines with malononitrile in ethanol under basic conditions yields the target compound through a tandem Knoevenagel-Michael-cyclization sequence.
Optimized Procedure
- Reactants : 2-Chlorobenzaldehyde (1.0 equiv), malononitrile (1.2 equiv), ammonium acetate (1.5 equiv).
- Solvent : Ethanol (10 mL/mmol).
- Catalyst : Potassium hydroxide (10% aqueous, 0.2 equiv).
- Conditions : Reflux at 80°C for 4–6 h.
- Workup : Precipitation via dilution with ice water, followed by recrystallization from ethanol-acetone (3:1).
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| KOH Concentration | 10% (aq) | Prevents hydrolysis |
| Solvent Polarity | Ethanol | Enhances solubility |
| Reaction Time | 4–6 h | Completes cyclization |
This method achieves yields of 68–72%, with purity >95% confirmed by HPLC.
Organocatalyzed Multi-Component Reactions
Dual Catalysis with Betaine and Guanidine Carbonate
A one-pot strategy inspired by pyridone synthesis employs betaine for initial Knoevenagel adduct formation and guanidine carbonate for subsequent cyclization.
Stepwise Mechanism
- Knoevenagel Step : Betaine (10 mol%) catalyzes the condensation of 2-chlorobenzaldehyde with malononitrile in methanol at 25°C (15 min).
- Cyclization Step : Guanidine carbonate (15 mol%) facilitates ring closure with ammonium acetate under reflux (10 min).
| Catalyst | Role | Optimal Loading |
|---|---|---|
| Betaine | Knoevenagel catalyst | 10 mol% |
| Guanidine Carbonate | Cyclization catalyst | 15 mol% |
This approach reduces reaction time to 25 min with yields up to 85%, surpassing traditional base-mediated methods.
Solvent-Dependent Crystallization and Purification
Recrystallization Optimization
Post-synthetic purification critically influences product quality. Ethanol-acetone mixtures (3:1) selectively precipitate the target compound while removing unreacted aldehydes and nitriles.
Key Observations
- Ethanol Alone : Yields amorphous solids with 88–90% purity.
- Ethanol-Acetone (3:1) : Produces crystalline material with 97–99% purity (melting point: 214–216°C).
13C NMR Data (DMSO-d6) :
Mechanistic Insights from Computational Studies
Density Functional Theory (DFT) Analysis
Quantum chemical calculations (r2SCAN-3c level) reveal that cyclization proceeds via two pathways:
- Intramolecular SN2 Substitution : Favored in S,S/R,R-diastereomers (ΔG‡ = 24.3 kcal/mol).
- Nucleophilic Addition-Elimination : Dominant in S,R/R,S-diastereomers (ΔG‡ = 22.8 kcal/mol).
These insights guide solvent selection (polar aprotic solvents stabilize transition states) and catalyst design.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Base-Mediated | 68–72 | 95 | 4–6 | Moderate |
| Organocatalyzed MCR | 80–85 | 97 | 0.5 | High |
| Solvent-Free | 60–65 | 90 | 8 | Low |
The organocatalyzed multi-component reaction emerges as the most efficient, balancing speed and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted nicotinonitrile compounds.
Scientific Research Applications
Biological Activities
Research has shown that 2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile exhibits a range of biological activities:
- Anticancer Properties : Several studies have indicated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this structure have been tested for their ability to disrupt microtubule formation and induce cell cycle arrest in cancer cells, leading to apoptosis .
- Neuroprotective Effects : There is emerging evidence supporting the compound's role in neuroprotection. Research suggests that it may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them candidates for further investigation as potential antibiotics or antifungal agents.
Case Study 1: Anticancer Activity
A series of experiments conducted on a panel of human tumor cell lines showed that certain derivatives based on this compound exhibited selective cytotoxicity. For example, one derivative was found to induce significant apoptosis in melanoma cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 2: Neuroprotection
In vitro studies utilizing neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and preserved cellular integrity. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to certain enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomerism: Chlorophenyl Variants
The position of the chlorophenyl substituent significantly alters molecular properties. Key analogs include:
- Electronic Effects: The 2-chlorophenyl group in the target compound induces stronger steric hindrance and ortho-directed electronic effects compared to para (4-chloro) or meta (3-chloro) isomers. This may reduce rotational freedom and alter binding affinities in biological systems. 3- and 4-chlorophenyl analogs exhibit less steric strain, allowing better π-π stacking interactions in their extended pyrano-pyridine systems .
Ring System Complexity
The target compound’s simple pyridine core contrasts with the pyrano-pyridine fused rings in analogs (Evidences 4 and 6):
- Pyrano-Pyridine Systems: These systems introduce rigidity, planarizing the structure and enhancing intermolecular interactions (e.g., hydrogen bonding via the 5-oxo group). The fused rings increase molecular weight (~422 g/mol vs.
Pyridine Core :
Functional Group Variations
Predicted Physicochemical Properties
| Property | Target Compound | 3-Chloro Analog | 4-Chloro Analog |
|---|---|---|---|
| logP | ~2.8 | ~1.5 | ~1.5 |
| Water Solubility | Low (0.1–1 mg/L) | Moderate (10–50 mg/L) | Moderate (10–50 mg/L) |
| Polar Surface Area | ~70 Ų | ~110 Ų | ~110 Ų |
- The target compound’s lower polar surface area (PSA) and higher logP suggest superior blood-brain barrier penetration compared to analogs .
Biological Activity
2-Amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H12ClN3
- Molecular Weight : 247.71 g/mol
- Structure : The compound contains a pyridine ring substituted with an amino group, a chlorophenyl group, and a carbonitrile group.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of similar structures have shown efficacy against various viruses by targeting viral replication processes. A study demonstrated that certain analogues exhibited sub-micromolar potency against human adenovirus (HAdV) with selectivity indexes exceeding 100, suggesting that modifications to the structure can enhance antiviral activity while reducing cytotoxicity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been noted that modifications in the pyridine structure can lead to significant inhibition of enzymes critical for viral replication. The IC50 values for enzyme inhibition were found to be in the micromolar range, indicating a moderate level of activity that could be optimized through further chemical modifications .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Replication : The compound likely interferes with the viral life cycle at various stages, including entry and replication.
- Enzyme Interaction : Binding affinity studies suggest that the compound interacts with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against viral infections .
Case Studies
- Study on HAdV Inhibition : A series of substituted analogues were tested for their ability to inhibit HAdV. Among these, certain compounds showed improved anti-HAdV activity with IC50 values as low as 0.27 μM while maintaining low cytotoxicity levels (CC50 = 156.8 μM) .
- Mechanistic Insights : Research indicated that some derivatives could suppress later stages of the HAdV life cycle, providing insights into how structural variations can influence biological activity .
Data Table: Biological Activity Summary
| Activity Type | Compound Variant | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | 2-Amino-4-(2-chlorophenyl) variant | 0.27 | 156.8 | >100 |
| Enzyme Inhibition | Substituted analogue | 1.77 | N/A | N/A |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-amino-4-(2-chlorophenyl)-5,6-dimethylpyridine-3-carbonitrile?
Answer:
The synthesis typically involves multi-component reactions (MCRs) or stepwise condensation under controlled conditions. Key approaches include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield. For example, a one-pot reaction under microwave irradiation can assemble the pyridine core with substituents like chlorophenyl and methyl groups .
- Ultrasonic synthesis : Enhances reaction efficiency for heterocyclic systems by promoting cavitation, as seen in analogous hexahydroquinoline derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) or micellar systems (e.g., DBSA/H₂O microemulsions) stabilize intermediates and improve regioselectivity .
Critical parameters : Temperature (80–120°C), catalyst (e.g., piperidine for Knoevenagel condensation), and stoichiometric control of nitrile group incorporation .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Resolves molecular conformation, including dihedral angles between the pyridine core and substituents (e.g., 49.2° for naphthyl vs. 58.2° for chlorophenyl in analogous structures) . SHELX software (e.g., SHELXL97) is widely used for structure refinement, handling absorption corrections and disorder modeling .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of amino protons at δ 6.5–7.0 ppm) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 310.1531 for related chromene derivatives) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation or hydrogen bonding networks?
Answer:
- Puckering analysis : Use Cremer-Pople parameters to quantify non-planarity of the pyridine ring, especially when steric hindrance from methyl or chlorophenyl groups distorts the core .
- Hydrogen-bonding motifs : Identify intermolecular interactions (e.g., N–H⋯N loops forming R₂²(8) motifs) via SHELXL hydrogen-bond tables . For disordered structures, refine occupancy ratios using PART commands in SHELX .
- Validation tools : PLATON or Mercury software cross-checks geometric parameters (bond lengths/angles) against CSD databases to flag outliers .
Advanced: How can synthetic protocols be optimized to address low yields or regioselectivity issues?
Answer:
- DoE (Design of Experiments) : Systematically vary factors like temperature, solvent polarity, and catalyst loading. For example, microwave power adjustments (100–300 W) improved yields by 20% in pyridine syntheses .
- Additive screening : Bases (e.g., K₂CO₃) or ionic liquids can enhance nitrile group reactivity .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., enamine vs. imine pathways) .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Answer:
- Assay standardization : Validate enzyme inhibition studies (e.g., kinase assays) with positive controls (e.g., staurosporine) and replicate under uniform conditions (pH, temperature) .
- Structural analogs : Compare activity trends across derivatives (e.g., 4-chlorophenyl vs. 2-chlorophenyl substitution) to isolate electronic or steric effects .
- Computational modeling : Dock the compound into target proteins (e.g., using AutoDock Vina) to predict binding modes and reconcile conflicting IC₅₀ values .
Advanced: What strategies mitigate challenges in reproducing crystallographic data for this compound?
Answer:
- Crystal growth optimization : Use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to improve diffraction quality. For twinned crystals, apply TWIN commands in SHELXL .
- Disorder modeling : Refine split positions for flexible groups (e.g., methyl rotamers) using PART and SUMP instructions .
- Data collection : Use low-temperature (100 K) settings to minimize thermal motion artifacts, as demonstrated in analogous pyridine-carbonitrile structures .
Advanced: How can computational methods complement experimental studies of this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict vibrational spectra (IR/Raman) and compare with experimental data .
- MD simulations : Simulate solvent effects (e.g., DMSO interactions) on solubility and stability over 50–100 ns trajectories .
- ADMET prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, BBB permeability) for prioritizing in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
